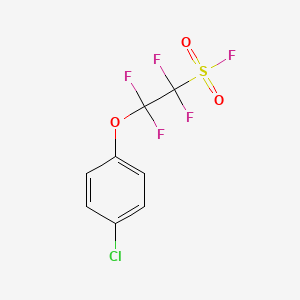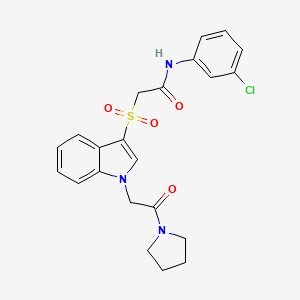
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" is a derivative of thiazolidinone, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiazolidinones are known for their antimicrobial, antitumor, and antifungal properties, which make them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of pyridine thiazole derivatives, which are structurally related to the compound , involves a cyclization reaction between α-haloketone and thioamide. This method could potentially be adapted for the synthesis of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" by choosing appropriate starting materials and reaction conditions . Additionally, reactions of similar thiazolidinone derivatives with nitrile oxides in pyridine solution have been reported, which could provide insights into the synthesis of various substituted thiazolidinones .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by a wide C-C-C angle at the methine carbon atom linking the two rings, as observed in related compounds . This structural feature is crucial as it may influence the biological activity of the compound by affecting its conformation and the way it interacts with biological targets.
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions, including interconversion with their Z-2,4-dioxo analogues and reactions with nitrile oxides to form dioxadiazines . These reactions are important for modifying the chemical structure and potentially altering the biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds, such as N-H...O and C-H...S, can lead to the formation of dimers, chains, and sheets, which can affect the crystalline structure and other physical properties . The antimicrobial and antitumor activities of these compounds are often enhanced when they form metal complexes, as seen in the case of Zn(II) complexes with pyridine thiazole derivatives . Furthermore, the antifungal activity against potato diseases of related compounds suggests that "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" may also possess useful biological properties .
科学的研究の応用
Heterocyclic Chemistry and Coordination Compounds
Research into compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) has revealed a wide array of applications ranging from the preparation of complex compounds with notable properties such as spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. These compounds' versatile chemistry opens up potential investigation areas for analogs like "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Boča, Jameson, & Linert, 2011).
Optoelectronic Materials
Quinazolines and pyrimidines have been extensively researched for their application in optoelectronic devices, demonstrating the value of incorporating these fragments into π-extended conjugated systems. These compounds have been used to create materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. Such research suggests potential optoelectronic applications for related compounds, including "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Biological and Pharmacological Activities
Thiazolopyridines, compounds closely related in structure to thioxothiazolidinones, exhibit a range of biological effects such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal activities, and potential in treating hyperproliferative disorders. This highlights a broad area of interest for investigating the biological and pharmacological activities of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" (Chaban, 2015).
Antibacterial Agents
Fused pyridines, including imidazopyridines, have shown significant pharmacological activities, including antibacterial properties. The exploration of fused scaffolds suggests potential applications for "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" in developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).
Synthesis and Chemical Transformations
The synthesis and transformation of heterocyclic compounds have been extensively studied, providing valuable methodologies for creating a variety of biologically active and pharmacologically significant compounds. This research can inform the synthesis and potential applications of "(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one" in various fields, including drug development and materials science (Petrov & Androsov, 2013).
特性
IUPAC Name |
(5Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S2/c1-11(20)12-5-7-14(8-6-12)19-16(21)15(23-17(19)22)10-13-4-2-3-9-18-13/h2-10H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYIJJSMLSPNMT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=CC=N3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=CC=N3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-acetylphenyl)-5-(pyridin-2-ylmethylene)-2-thioxothiazolidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[[(1S,2S,6R)-3,5-dioxo-4,10-dioxatricyclo[5.2.1.02,6]dec-8-en-1-yl]methyl]carbamate](/img/structure/B2531472.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2531474.png)
![2-[(3-Bromo-5-fluorophenyl)methyl]-3-methoxy-3-oxopropanoic acid](/img/structure/B2531477.png)
![N-((2-(furan-2-yl)pyridin-4-yl)methyl)-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2531478.png)

![tert-butyl N-[2-(2,5-dimethoxyanilino)-2-oxoethyl]carbamate](/img/structure/B2531481.png)


![Ethyl 6-bromo-2-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B2531484.png)
![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2531486.png)

![(3Ar,6aS)-5-amino-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-2-one;hydrochloride](/img/structure/B2531490.png)
![2-(3,4-dimethoxyphenyl)-5-(2-morpholino-2-oxoethyl)-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2531491.png)
